Cas no 2383249-84-9 (4-Methoxy-2-methyl-3-nitrobenzoic acid)

4-Methoxy-2-methyl-3-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-methoxy-2-methyl-3-nitrobenzoic acid
- EN300-39668929
- 2383249-84-9
- 4-Methoxy-2-methyl-3-nitrobenzoic acid
-
- インチ: 1S/C9H9NO5/c1-5-6(9(11)12)3-4-7(15-2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)
- InChIKey: SYDRTJUSQRGHJH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C(=O)O)C(C)=C1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 211.04807239g/mol
- どういたいしつりょう: 211.04807239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 92.4Ų
4-Methoxy-2-methyl-3-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39668929-0.05g |
4-methoxy-2-methyl-3-nitrobenzoic acid |
2383249-84-9 | 95.0% | 0.05g |
$202.0 | 2025-03-16 | |
Enamine | EN300-39668929-0.25g |
4-methoxy-2-methyl-3-nitrobenzoic acid |
2383249-84-9 | 95.0% | 0.25g |
$431.0 | 2025-03-16 | |
Enamine | EN300-39668929-1.0g |
4-methoxy-2-methyl-3-nitrobenzoic acid |
2383249-84-9 | 95.0% | 1.0g |
$871.0 | 2025-03-16 | |
Enamine | EN300-39668929-0.5g |
4-methoxy-2-methyl-3-nitrobenzoic acid |
2383249-84-9 | 95.0% | 0.5g |
$679.0 | 2025-03-16 | |
Aaron | AR028DHV-2.5g |
4-methoxy-2-methyl-3-nitrobenzoicacid |
2383249-84-9 | 95% | 2.5g |
$2373.00 | 2025-02-16 | |
Aaron | AR028DHV-250mg |
4-methoxy-2-methyl-3-nitrobenzoicacid |
2383249-84-9 | 95% | 250mg |
$618.00 | 2025-02-16 | |
Aaron | AR028DHV-50mg |
4-methoxy-2-methyl-3-nitrobenzoicacid |
2383249-84-9 | 95% | 50mg |
$303.00 | 2025-02-16 | |
Aaron | AR028DHV-10g |
4-methoxy-2-methyl-3-nitrobenzoicacid |
2383249-84-9 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Enamine | EN300-39668929-2.5g |
4-methoxy-2-methyl-3-nitrobenzoic acid |
2383249-84-9 | 95.0% | 2.5g |
$1707.0 | 2025-03-16 | |
Enamine | EN300-39668929-5.0g |
4-methoxy-2-methyl-3-nitrobenzoic acid |
2383249-84-9 | 95.0% | 5.0g |
$2525.0 | 2025-03-16 |
4-Methoxy-2-methyl-3-nitrobenzoic acid 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
4-Methoxy-2-methyl-3-nitrobenzoic acidに関する追加情報
Recent Advances in the Application of 4-Methoxy-2-methyl-3-nitrobenzoic Acid (CAS: 2383249-84-9) in Chemical Biology and Pharmaceutical Research
4-Methoxy-2-methyl-3-nitrobenzoic acid (CAS: 2383249-84-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This nitroaromatic derivative, characterized by its unique structural features, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The compound's distinct chemical properties, such as its electron-withdrawing nitro group and methoxy substituent, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Recent studies have focused on exploring the synthetic utility of 4-methoxy-2-methyl-3-nitrobenzoic acid as a key intermediate in the preparation of biologically active compounds. Researchers have successfully employed this compound in the synthesis of novel heterocyclic systems, which are being evaluated for their pharmacological properties. The compound's ability to undergo various chemical transformations, including reduction, substitution, and cyclization reactions, has made it particularly valuable in medicinal chemistry programs targeting diverse disease areas.
In the context of drug discovery, 4-methoxy-2-methyl-3-nitrobenzoic acid has been utilized as a scaffold for the development of potential enzyme inhibitors. Recent publications have described its incorporation into molecules designed to target specific enzymes involved in inflammatory pathways and metabolic disorders. The nitro group in particular has been shown to participate in key interactions with biological targets, while the methoxy substituent contributes to the overall pharmacokinetic properties of the resulting compounds.
From a chemical biology perspective, researchers have investigated the use of 4-methoxy-2-methyl-3-nitrobenzoic acid in the development of chemical probes. These probes are being employed to study biological systems and identify new therapeutic targets. The compound's fluorescence properties, derived from its nitroaromatic structure, have been exploited in the design of molecular sensors for detecting specific biochemical processes in cellular environments.
Recent synthetic methodology developments have also highlighted the importance of 4-methoxy-2-methyl-3-nitrobenzoic acid as a starting material for efficient, multi-step synthetic routes. Several research groups have reported innovative approaches to functionalize this compound, enabling the rapid generation of diverse molecular libraries for biological screening. These advances have significantly contributed to structure-activity relationship studies in various drug discovery programs.
In terms of safety and handling, recent studies have provided updated information on the physicochemical properties and stability of 4-methoxy-2-methyl-3-nitrobenzoic acid. These findings are particularly relevant for pharmaceutical process chemistry, where the compound's behavior under various conditions must be thoroughly understood to ensure reproducible synthesis and scale-up processes.
Looking forward, the unique chemical features of 4-methoxy-2-methyl-3-nitrobenzoic acid continue to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems and as a component of prodrug strategies. The compound's versatility suggests that it will remain an important tool in chemical biology and medicinal chemistry research for the foreseeable future.
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